Gly-Pro-Ala

Übersicht

Beschreibung

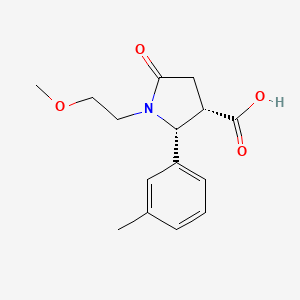

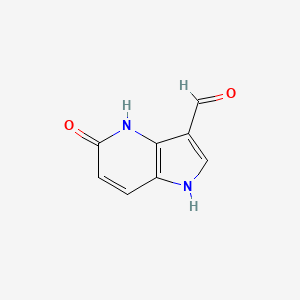

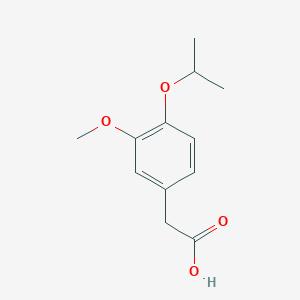

Gly-Pro-Ala (also known as GPAL or Glycyl-prolyl-alanine) is an amino acid tripeptide that has been extensively studied for its potential applications in various scientific fields. It is composed of three amino acids: glycine, proline, and alanine. The unique structure of GPAL provides a wide range of biochemical and physiological effects, making it a valuable tool for research in biochemistry, pharmacology, and medical sciences.

Wissenschaftliche Forschungsanwendungen

NMR Chemical Shifts and Sequence Effects

- NMR Chemical Shifts : The tripeptide sequence Gly-Pro-Ala has been studied for its impact on NMR chemical shifts. Research by Wishart et al. (1995) investigated the 1H, 13C, and 15N NMR chemical shifts for peptides including Gly-Gly-X-Ala-Gly-Gly and Gly-Gly-X-Pro-Gly-Gly. This study provides a comprehensive dataset of chemical shifts for common amino acids, illustrating how the presence of this compound can influence these shifts significantly (Wishart et al., 1995).

Pro-Gly Sequence in Peptides and Proteins

- Conformational Flexibility : Buděšínský et al. (2008) explored the conformational flexibility of the Pro-Gly sequence in peptides, crucial for understanding the Pro-Gly-Ala sequence's behavior. Their findings suggest that the loop conformation of the Pro-Gly core is not inherently stable in vacuum but shows a propensity to form beta-hairpin loops in aqueous environments. This research is pivotal in understanding the structural behavior of this compound in different environments (Buděšínský et al., 2008).

Binding Sites in Platelet Integrins

- Platelet Adhesion : Gartner and Taylor (1990) identified that the amino acid sequence Gly-Ala-Pro-Leu, closely related to this compound, acts as a potent inhibitor for the adhesion of platelets to fibrinogen and platelet aggregation. This discovery is significant for understanding how variations of this compound can interact with platelet integrins, influencing blood clotting processes (Gartner & Taylor, 1990).

Role in Collagen Helix Stability

- Collagen Helix Stabilization : Research on synthetic polypeptides like Ala-Hyp-Gly and Pro-Hyp-Gly, which include sequences similar to this compound, has contributed significantly to understanding collagen helix stability. Rao and Adams (1979) demonstrated that hydroxyproline contributes to this stability, a crucial insight for studying the structural properties of collagen and related synthetic polypeptides (Rao & Adams, 1979).

Substrate Interaction in Procollagen Proline Hydroxylase

- Enzymatic Substrate Interaction : Lorenzi et al. (1969) examined oligopeptides with sequences including Gly-Pro-Gly and Ala-Pro-Gly as substrates or inhibitors for protocollagen proline hydroxylase. Their research indicated that peptides must contain a minimum of 4 to 6 amino acid residues to serve as substrates, providing insight into the enzymatic interactions of short peptides like this compound (Lorenzi et al., 1969).

Synthetic Polypeptides as Collagen Models

- Collagen Model Studies : Heidemann and Bernhardt (1968) found that polyhexapeptides containing sequences like this compound mimic the collagen-fold conformation in aqueous solutions. These synthetic polymers provide valuable insights into collagen's structure and stability, crucial for biomedical applications (Heidemann & Bernhardt, 1968).

Peptide Bond Formation Catalyzed by Alumina

- Peptide Bond Formation : Bujdák and Rode (2002) investigated the catalytic effect of activated alumina on amino acid condensation, including sequences with glycine, alanine, and proline. Understanding how these amino acids form peptide bonds in the presence of catalysts like alumina can provide insights into prebiotic chemistry and the origin of life (Bujdák & Rode, 2002).

Collagen-like Polyhexapeptides

- Solution Properties of Collagen Models : Research by Segal (1969) on polyhexapeptides incorporating sequences like this compound has shown that these polymers exhibit collagen-like properties in aqueous solutions. This research aids in the understanding of collagen's structure and the development of collagen-mimicking materials (Segal, 1969).

Liver Enzymology and Histopathology in Diabetic Mice

- Therapeutic Potential in Diabetes : Mesgari-Abbasi et al. (2019) studied the protective effects of small peptides, including those containing proline and glycine, on the enzymes and histopathology of the liver in diabetic mice. Their findings suggest potential pharmaceutical applications of peptides like this compound in managing diabetes (Mesgari-Abbasi et al., 2019).

Collagen-Platelet Interaction

- Platelet Activation by Collagen : Knight et al. (1999) researched the interaction between collagen and platelets, focusing on sequences like Gly-Pro-Hyp, which are similar to this compound. Their findings highlight the specificity of Gly-Pro-Hyp for platelet glycoprotein VI and its role in platelet activation by collagen, relevant for understanding blood clotting mechanisms (Knight et al., 1999).

Wirkmechanismus

Target of Action

Glycine-Proline-Alanine, also known as Gly-Pro-Ala, is a tripeptide that is part of the larger family of peptides. Peptides are known for their role in cellular communication, such as protein regulation, cell proliferation, cell migration, inflammation, angiogenesis, and melanogenesis . The primary targets of this compound are likely to be similar, affecting various cellular processes.

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, peptides like this compound have been found to increase the proliferation of collagen, elastin, proteoglycan, glycosaminoglycan, and fibronectin . This interaction leads to a reduction in pigmentation of photo-damaged skin and fine lines and wrinkles, with the regeneration of the skin matrix cells .

Biochemical Pathways

This compound, like other peptides, is involved in a broad variety of physiological processes including defense, immunity, stress, growth, homeostasis, and reproduction . It is part of the nonessential amino acids group, which includes glutamate, glutamine, and proline, and they share an anabolic pathway . The biochemical pathways affected by this compound are likely to be diverse, given the wide range of processes that peptides are involved in.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Peptides like this compound are known to be transported into the plasma . The plasma kinetics for peroral and intraperitoneal administration was found to be similar . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are significant. As mentioned earlier, it increases the proliferation of collagen, elastin, proteoglycan, glycosaminoglycan, and fibronectin . This leads to a reduction in pigmentation of photo-damaged skin and fine lines and wrinkles, with the regeneration of the skin matrix cells . As a result, skin elasticity increases, and skin appears smoother and firmer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of a peptide from its component amino acids requires certain conditions to be met . If we ignore the chemistry involved, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides . Therefore, the environment in which this compound is synthesized and administered can significantly impact its action and efficacy.

Safety and Hazards

When handling Gly-Pro-Ala, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Gly-Pro-Ala interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound can modulate oxidative stress and cell death in inflammatory diseases

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating oxidative stress and cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through interactions with various biomolecules. These interactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to alleviate acute lung injury in mice when administered at different concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Eigenschaften

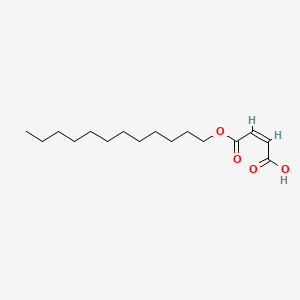

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-6(10(16)17)12-9(15)7-3-2-4-13(7)8(14)5-11/h6-7H,2-5,11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLIDLCEPDHEJO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-07-3 | |

| Record name | L-Alanine, glycyl-L-prolyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-83-2 | |

| Record name | Glycylprolylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-glycyl-L-prolyl)-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336734.png)